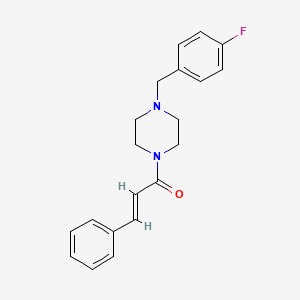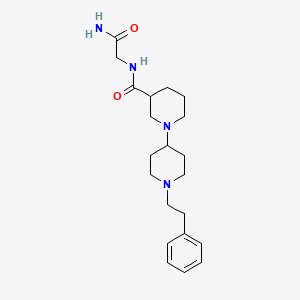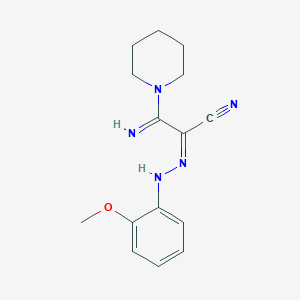![molecular formula C27H30N2O3 B5484687 1-[4-[4-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5484687.png)
1-[4-[4-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[4-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound that features a piperazine ring, a phenyl group, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves multi-step organic reactionsThe final step often involves the acetylation of the phenyl ring to introduce the ethanone group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens or nitro groups on the phenyl rings.
Scientific Research Applications
1-[4-[4-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[4-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors. The pathways involved can include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Shares the piperazine and methoxyphenyl groups but differs in the triazole ring structure.
3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: Contains a piperazine ring and methoxyphenyl groups but includes a triazole and isoxazole ring.
Uniqueness
1-[4-[4-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-[4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O3/c1-21(30)24-9-11-25(12-10-24)29-16-14-28(15-17-29)19-23-8-13-26(27(18-23)31-2)32-20-22-6-4-3-5-7-22/h3-13,18H,14-17,19-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNOEMDVRJBRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5484605.png)
![rel-(1S,5s)-3,7-dimethyl-10-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane dihydrochloride](/img/structure/B5484611.png)
![ETHYL 5-{[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-3-METHYL-4-ISOTHIAZOLECARBOXYLATE](/img/structure/B5484633.png)

![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B5484650.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(2-pyridinyl)-1-piperidinyl]acetamide](/img/structure/B5484657.png)
![[1-(3,6-dimethylpyrazin-2-yl)-4-(2-phenylethyl)piperidin-4-yl]methanol](/img/structure/B5484659.png)

![N,2-dimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-3-furamide](/img/structure/B5484671.png)
![N-(1,4-dioxan-2-ylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5484682.png)
![1-[(dimethylamino)sulfonyl]-N-{1-[4-(4-morpholinyl)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B5484690.png)
![1-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5484697.png)
![N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5484702.png)

